2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline
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Overview
Description
2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline is an organic compound with the molecular formula C17H11FN2O2 and a molecular weight of 294.2798432 . This compound is characterized by the presence of a fluorophenyl group and a nitroquinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 8-nitroquinoline.
Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and 8-nitroquinoline in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-nitroquinoline
- 2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline
- 2-[(E)-2-(3-methylphenyl)ethenyl]-8-nitroquinoline
Uniqueness
2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11FN2O2 |
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Molecular Weight |
294.28 g/mol |
IUPAC Name |
2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline |
InChI |
InChI=1S/C17H11FN2O2/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20(21)22)17(13)19-15/h1-11H/b9-7+ |
InChI Key |
SUHYRCBRGQQKQB-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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